6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde
Description
Properties
IUPAC Name |
6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12-7-10-5-3-4-9(10)6-11(12)8-13/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWSPLWUFBLCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCCC2=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390237 | |
| Record name | 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876717-50-9 | |
| Record name | 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethoxylation Step
- Starting Material : Indene
- Reagents and Conditions : Indene is reacted with ethyl alcohol (ethanol) in the presence of an acid catalyst, commonly a strong acid such as sulfuric acid or p-toluenesulfonic acid.
- Mechanism : The acid catalyst protonates the aromatic ring, facilitating electrophilic substitution by the ethoxy group at the 6th position.
- Reaction Conditions : Typically carried out under reflux conditions to ensure complete conversion.
- Outcome : Formation of 6-ethoxy-indene intermediate.
Formylation Step
- Starting Material : 6-Ethoxy-indene (product from ethoxylation)
- Reagents : Dichloromethyl methyl ether (Cl2CHOMe) as the formylating agent; aluminum chloride (AlCl3) as the Lewis acid catalyst.
- Mechanism : The reaction proceeds via electrophilic aromatic substitution where the formyl group is introduced selectively at the 5th position of the indene ring.
- Reaction Conditions : Typically conducted at low temperatures (0°C to room temperature) to control regioselectivity and minimize side reactions.
- Work-up and Purification : The crude product is purified by distillation or recrystallization to obtain 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde with high purity.
- The industrial synthesis mirrors the laboratory procedure but is conducted in bulk reactors capable of handling larger volumes.
- Process optimization includes:
- Controlled addition of reagents to maintain reaction temperature and avoid by-products.
- Use of continuous stirring and reflux condensers.
- Purification via large-scale distillation or recrystallization.
- Quality control ensures the final product meets purity specifications for downstream applications.
| Step | Starting Material | Reagents & Catalysts | Conditions | Product | Yield (%) (Typical) |
|---|---|---|---|---|---|
| Ethoxylation | Indene | Ethanol, Acid catalyst (e.g., H2SO4) | Reflux, several hours | 6-Ethoxy-indene | 70-85 |
| Formylation | 6-Ethoxy-indene | Dichloromethyl methyl ether, AlCl3 | 0°C to RT, 1-3 hours | This compound | 60-75 |
- The order of functional group introduction is critical; ethoxylation precedes formylation to ensure regioselectivity.
- Solvent choice can influence reaction rates and product purity; common solvents include benzene, dichloromethane, or chloroform.
- Reaction monitoring is typically done by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
- Post-synthesis purification is essential to remove residual catalysts and side products.
- The aldehyde group in the product is reactive and can undergo further chemical modifications such as oxidation to carboxylic acids or reduction to primary alcohols.
- The ethoxy substituent enhances solubility and influences the compound’s reactivity and biological interactions.
- Studies indicate that the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, which is significant for pharmaceutical applications.
- The compound's preparation method is versatile and allows for scale-up without significant loss of yield or purity.
The preparation of this compound is efficiently achieved via a two-step synthetic route involving ethoxylation of indene followed by formylation. The process employs standard organic synthesis techniques with acid catalysis and Lewis acid-mediated electrophilic substitution. Industrial production adapts these methods to bulk scale with appropriate purification steps. The compound’s functional groups provide avenues for further chemical transformations and biological applications.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-ethoxy-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 6-ethoxy-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Intermediate in Organic Chemistry
6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation and reduction, allowing for the production of derivatives that may possess enhanced biological activity or novel properties.
Synthetic Pathways
The compound can be synthesized through a two-step process:
- Ethoxylation : Indene is reacted with ethyl alcohol in the presence of an acid catalyst.
- Formylation : The ethoxylated indene is then subjected to formylation using dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride.
This synthetic versatility enables chemists to create a range of derivatives that can be tailored for specific applications.
Pharmaceutical Applications
Drug Development
Due to its unique structural features, this compound has been explored for potential use in drug synthesis. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents . For instance, derivatives of this compound have shown promise as anti-inflammatory agents and in treating conditions related to hypoxia and anoxia .
Biological Activity Studies
Research indicates that the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and leading to therapeutic effects. The ethoxy group enhances solubility and membrane permeability, which are critical factors for bioavailability .
Material Science
Novel Material Development
In material science, this compound is utilized in developing materials with specific properties. Its ability to form covalent bonds with other materials allows it to be incorporated into polymers or composites that require particular mechanical or thermal characteristics.
Case Studies
Mechanism of Action
The mechanism of action of 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Key Structural and Functional Comparisons
In contrast, methoxy groups (e.g., 4,7-dimethoxy analog) may increase solubility in polar solvents .
Aldehyde vs. Ketone Functionality: The aldehyde group in this compound enables nucleophilic additions (e.g., condensations to form chromenones) . The ketone in 1-oxo-2,3-dihydro-1H-indene-5-carbaldehyde (CAS 1187196-52-6) may limit such reactivity but could facilitate reductions or Grignard reactions .
Synthetic Utility:
- Higher yields (60–66%) are reported for the target compound and its 5-methyl-3-phenyl analog, highlighting their practicality in multistep syntheses .
- Commercial availability of 4,7-dimethoxy and 7-fluoro derivatives underscores their role as building blocks in medicinal chemistry .
Pharmacological Potential: While the target compound itself is primarily an intermediate, its carboxamide derivatives (e.g., 2-(dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide) are patented for therapeutic applications . Analogous dihydroindene sulfonamides exhibit antineoplastic activity but with dose-limiting toxicities (e.g., methemoglobinemia) .
Biological Activity
Overview
6-Ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C12H14O2. It is a derivative of indene and features an ethoxy group at the 6th position and an aldehyde group at the 5th position. This compound has garnered attention for its potential biological activities, including applications in pharmaceuticals and material science.
The synthesis of this compound typically involves:
- Ethoxylation : Indene is reacted with ethyl alcohol in the presence of an acid catalyst.
- Formylation : The resulting ethoxylated indene undergoes formylation using dichloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride.
The compound can participate in various chemical reactions, including oxidation to form carboxylic acids and reduction to primary alcohols, which may influence its biological activity .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy group enhances solubility and membrane permeability, affecting bioavailability and distribution within biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of indenes have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.
Antitumor Activity
Indene derivatives have been investigated for their antitumor potential. A study focusing on related compounds found that they could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This suggests that this compound may also have therapeutic potential in oncology .
Anti-inflammatory Properties
Some studies highlight the anti-inflammatory effects of indene derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing a basis for investigating the anti-inflammatory properties of this compound in various models .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for 6-ethoxy-2,3-dihydro-1H-indene-5-carbaldehyde, and how can purity be validated?
Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation followed by oxidation of the resulting intermediate. For example, a patent (EP 4 374 877 A2) describes a multi-step synthesis starting from substituted indene precursors, where the ethoxy group is introduced via nucleophilic substitution or alkoxylation . Purity validation requires 1H/13C NMR to confirm structural integrity (as shown in Figure A2.72 for a related compound) and HPLC-MS (≥95% purity threshold) to quantify impurities .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H NMR (e.g., δ 9.8–10.2 ppm for aldehyde protons) and 13C NMR (δ ~190–200 ppm for carbonyl carbons) are essential for structural confirmation .
- Infrared Spectroscopy (IR): A strong absorption band at ~1700–1750 cm⁻¹ confirms the aldehyde functional group.
- High-Performance Liquid Chromatography (HPLC): Used with UV detection (λ = 254 nm) to assess purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Waste Disposal: Segregate organic waste and consult certified disposal services for aldehydes .
Advanced Research Questions
Q. How does the ethoxy substituent influence the compound's reactivity in subsequent derivatization reactions?
Methodological Answer: The ethoxy group acts as an electron-donating substituent , directing electrophilic substitution to the para position of the indene ring. This enhances reactivity in aldol condensations or Schiff base formations but may sterically hinder bulkier reactants. Comparative studies with methoxy or unsubstituted analogs (e.g., 6-methoxy-indan-5-carbaldehyde) show altered reaction kinetics, as seen in cyclotrimerization reactions of sulfonyl enynes .
Q. What in vitro models are suitable for assessing the pharmacological potential of this compound?
Methodological Answer:
- Receptor Binding Assays: For dopamine receptor studies, displacement assays using radiolabeled ligands (e.g., [³H]SCH23390 for D1-like receptors) in porcine striatal membranes can quantify affinity .
- Kinase Inhibition Assays: Use recombinant DDR1 kinase to measure IC50 values via fluorescence polarization (FP) or ELISA .
- Cell Viability Assays: Pancreatic cancer cell lines (e.g., PANC-1) treated with the compound can assess antiproliferative effects via MTT or colony formation assays .
Q. How can researchers resolve discrepancies in reported biological activities of similar indene derivatives?
Methodological Answer: Discrepancies often arise from structural isomerism (e.g., 5- vs. 6-substituted indenes) or assay variability . To address this:
Q. What strategies improve the selectivity of indene-carbaldehyde derivatives for target proteins?
Methodological Answer:
- Substituent Optimization: Introducing bulky groups (e.g., N-allyl or N-propyl) on the indene backbone enhances selectivity for D2-like receptors over D1-like subtypes, as shown in trans-2-aminoindane derivatives .
- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in DDR1 kinase’s ATP-binding pocket .
- Proteome-Wide Screening: Employ kinome-wide profiling to exclude off-target effects .
Data Contradiction and Mechanistic Analysis
Q. Why do some studies report conflicting results on the dopamine receptor affinity of indene derivatives?
Methodological Answer: Conflicts arise from:
- Species Differences: Porcine vs. rodent receptor isoforms exhibit varying ligand-binding pockets .
- Substituent Positioning: Fluorine or hydroxyl groups at the 5/6 position (e.g., trans-2-amino-5-fluoroindanes) significantly alter D2 receptor affinity due to hydrogen bonding .
- Assay Conditions: Variations in membrane preparation (e.g., detergent use) or ligand concentration (nM vs. µM ranges) impact measured Ki values .
Pharmacological and Mechanistic Studies
Q. What in vivo models validate the therapeutic potential of this compound derivatives?
Methodological Answer:
- Orthotopic Pancreatic Cancer Models: Implant luciferase-tagged tumor cells into mouse pancreata and monitor tumor growth via bioluminescence imaging after treatment with the compound .
- Neurobehavioral Models: Test dopamine agonist activity in Parkinson’s disease models (e.g., 6-OHDA-lesioned rats) using rotarod or catalepsy assays .
Structural-Activity Relationship (SAR) Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
